7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol
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Overview
Description
7-Methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol is a heterocyclic compound that contains both boron and oxygen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the reaction of appropriate boronic acids with methoxy-substituted benzene derivatives. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the boron-oxygen bond .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into boron-hydride species.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7-Methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Medicine: It is being investigated for its antifungal and antibacterial properties.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tavaborole: A boron-based antifungal agent used to treat onychomycosis.
Benzo[c][1,2]oxaborole: A related compound with similar structural features but different functional groups.
Uniqueness
7-Methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its methoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C8H9BO4 |
---|---|
Molecular Weight |
179.97 g/mol |
IUPAC Name |
1-hydroxy-7-methoxy-3H-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C8H9BO4/c1-12-8-6(10)3-2-5-4-13-9(11)7(5)8/h2-3,10-11H,4H2,1H3 |
InChI Key |
PANREIWCHZRTLV-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2OC)O)O |
Origin of Product |
United States |
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